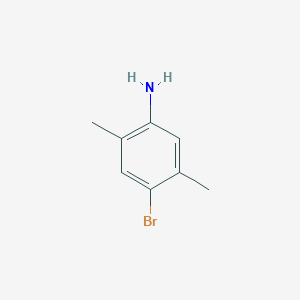

4-Bromo-2,5-dimethylaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPJJDQQLXEYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429103 | |

| Record name | 4-bromo-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-40-6 | |

| Record name | 4-bromo-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,5 Dimethylaniline

Direct Bromination of 2,5-Dimethylaniline (B45416) Precursors

Direct electrophilic aromatic substitution on 2,5-dimethylaniline is the most straightforward approach. The activating and directing effects of the amino and methyl groups are pivotal in determining the outcome of the reaction.

A high-yield method for the synthesis of 4-bromo-2,5-dimethylaniline involves the bromination of its hydrohalide salts. Current time information in Bangalore, IN. This process is adapted from patented methods for analogous compounds, such as other 4-bromo-2,6-dialkylaniline hydrobromides. prepchem.com The synthesis proceeds in two main steps:

Hydrohalide Formation: 2,5-Dimethylaniline is first converted to its corresponding hydrohalide salt by treatment with hydrogen chloride (HCl) or hydrogen bromide (HBr). Current time information in Bangalore, IN.

Bromination: The resulting 2,5-dimethylaniline hydrochloride or hydrobromide is suspended in an inert organic solvent, and bromine is added to the mixture. Current time information in Bangalore, IN.prepchem.com

This method effectively protects the highly activating amino group as an ammonium (B1175870) salt, which moderates its reactivity and helps to prevent side reactions such as polybromination. The reaction is typically carried out in inert solvents like 1,2-dichloroethane (B1671644) or cyclohexane (B81311). Current time information in Bangalore, IN.prepchem.com The product, this compound hydrobromide, precipitates from the reaction mixture and can be isolated in good yield and purity by filtration. prepchem.com

Achieving high regioselectivity is crucial for the successful synthesis of the desired 4-bromo isomer. The amino group is a powerful activating ortho-, para-director, as are the two methyl groups. In 2,5-dimethylaniline, the position para to the amino group (C4) is sterically accessible and electronically activated, making it the primary site for electrophilic substitution.

Direct bromination using elemental bromine (Br₂) in a solvent like acetic acid or chloroform (B151607) is a common method. Current time information in Bangalore, IN. The use of acetic acid as a solvent helps to direct the bromination to the para position. Current time information in Bangalore, IN. However, the high reactivity of the aniline (B41778) ring can lead to the formation of by-products. organic-chemistry.org For instance, conducting the bromination in a strongly acidic medium can result in the formation of significant amounts of 3-bromo-2,6-dimethylaniline. prepchem.comorganic-chemistry.org

N-Bromosuccinimide (NBS) offers a milder and often more regioselective alternative to elemental bromine for monobromination. Current time information in Bangalore, IN.sigmaaldrich.com

Key reaction conditions that influence regioselectivity include:

Temperature: Low temperatures (e.g., 0–20°C) are favored to control the reaction rate and prevent over-bromination. Current time information in Bangalore, IN.

Solvent: Polar aprotic solvents can be used, but inert solvents like 1,2-dichloroethane are effective, particularly in the hydrohalide method. Current time information in Bangalore, IN.prepchem.com

Stoichiometry: A controlled, slow addition of the brominating agent in a near 1:1 molar ratio is essential to maximize the yield of the mono-brominated product. Current time information in Bangalore, IN.

| Method | Precursor | Brominating Agent | Solvent | Temperature (°C) | Yield | Selectivity | Reference |

| Hydrohalide Salt | 2,5-Dimethylaniline HCl | Bromine | 1,2-Dichloroethane | -5 to 100 | High (e.g., 97%) | >99% (para) | Current time information in Bangalore, IN.prepchem.com |

| Direct Bromination | 2,5-Dimethylaniline | Bromine | Acetic Acid | 20–40 | 70-85% | 90-95% (para) | Current time information in Bangalore, IN. |

| NBS Bromination | 2,5-Dimethylaniline | NBS | Acetonitrile (B52724) | Room Temp. | 80-90% | >95% (para) | Current time information in Bangalore, IN. |

Catalysts can be employed to enhance the rate and selectivity of bromination. Lewis acids such as iron(III) chloride (FeCl₃) can reduce the activation energy of the reaction, although their use may complicate the purification process. Current time information in Bangalore, IN.

Research into the halogenation of other anilines has shown that specific catalysts can strongly influence regioselectivity. For example, copper-catalyzed oxidative bromination has been demonstrated to provide excellent regioselectivity for the para-position in various aniline derivatives under mild conditions. researchgate.net Another study showed that an iron sulfonate catalyst, Fe(OTs)₃, could direct halogenation to the ortho-position, highlighting the power of catalytic systems to steer the reaction outcome away from the electronically preferred para-position. nsf.gov For the synthesis of this compound, a catalyst would be chosen to enhance the inherent preference for para-substitution.

Alternative Synthetic Routes to this compound

Besides direct bromination, multi-step sequences offer alternative pathways to the target compound, often providing better control over selectivity.

A common strategy to control the powerful activating effect of the primary amino group and ensure mono-bromination at the desired position is to use a protecting group. This involves a three-step sequence:

Protection: The amino group of the starting aniline (e.g., 2,5-dimethylaniline) is protected, most commonly through acetylation with acetic anhydride (B1165640) to form an N-acetylaniline (an acetanilide). dss.go.th This converts the -NH₂ group to an -NHCOCH₃ group, which is less activating but still an ortho-, para-director.

Bromination: The resulting N-(2,5-dimethylphenyl)acetamide is then brominated. The moderated activating nature of the acetamido group allows for cleaner and more selective bromination at the para-position.

Deprotection: The bromo-intermediate, N-(4-bromo-2,5-dimethylphenyl)acetamide, is hydrolyzed under acidic or basic conditions to remove the acetyl group and regenerate the primary amine, yielding the final product, this compound. dss.go.th

This sequence, while longer, is a reliable method for preparing specifically substituted anilines where direct halogenation might be problematic.

The derivatization of substituted benzoyl-acetanilides is not a commonly documented synthetic route for the preparation of simple halogenated anilines like this compound. Benzoyl-acetanilides are typically synthesized as intermediates for more complex molecules. They are formed by the condensation of a β-ketoester (like ethyl benzoylacetate) with an aniline. researchgate.net

The subsequent chemical transformations of these benzoyl-acetanilide intermediates generally involve intramolecular cyclization reactions, often under strong acid catalysis (like the Knorr quinoline (B57606) synthesis), to produce heterocyclic systems such as 4-phenylquinolin-2(1H)-ones. researchgate.net The conversion of a benzoyl-acetanilide back to a simpler substituted aniline through the cleavage of the benzoylacetyl group and subsequent modification is not a standard or efficient synthetic strategy.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic compounds to mitigate environmental impact and enhance safety. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. For the synthesis of this compound, green methodologies primarily revolve around the selection of brominating agents and the optimization of reaction conditions to improve selectivity and reduce the formation of byproducts.

One significant green approach is the substitution of hazardous elemental bromine with milder and more selective brominating agents. N-Bromosuccinimide (NBS) has emerged as a prominent alternative. The use of NBS offers higher regioselectivity, targeting the para-position of the aniline derivative more effectively and thereby minimizing the formation of di-brominated and other isomeric impurities. This enhanced selectivity reduces the need for extensive purification steps, which in turn cuts down on solvent usage and waste generation.

Solvent-free reaction conditions represent another key aspect of green synthesis. Research has demonstrated the feasibility of carrying out the bromination of 2,5-dimethylaniline using NBS under solvent-free conditions, typically by heating the reactants at temperatures between 60–80°C. This method eliminates the environmental and health hazards associated with volatile organic solvents. Alternatively, using polar aprotic solvents like acetonitrile at room temperature can also provide a greener route compared to traditional solvents like acetic acid or chlorinated hydrocarbons.

Another strategy involves the bromination of 2,5-dimethylaniline hydrohalide salts. This method can lead to near-quantitative yields and high selectivity due to the electron-withdrawing effect of the hydrohalide salt, which deactivates the aromatic ring to prevent over-bromination. While this method may require the use of corrosive hydrogen halides, it simplifies purification, often requiring only filtration, thus avoiding energy-intensive distillation processes.

The table below provides a comparative analysis of different bromination methods, highlighting aspects relevant to green chemistry principles.

Table 1: Comparison of Bromination Methods for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hydrohalide Bromination | 95–97 | 99 | High | Moderate |

| Elemental Bromine | 70–85 | 90 | Moderate | High |

| NBS Bromination | 80–90 | 95 | Low | Low |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards, typically above 98% for use as an intermediate in further chemical syntheses. innospk.com The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. Common techniques include crystallization, distillation, and chromatography.

Crystallization is the most widely used method for purifying solid this compound on a laboratory and industrial scale. This technique relies on the difference in solubility between the desired compound and its impurities in a given solvent. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. Recrystallization from solvents like ethyl acetate (B1210297) or hexane (B92381) has been shown to achieve purities greater than 99%. Ethanol (B145695) is also a commonly used solvent for recrystallization. chemicalbook.comchemicalbook.com The resulting product is typically filtered, washed with a small amount of cold solvent, and dried under a vacuum.

Distillation , specifically vacuum distillation, is another effective purification technique, particularly for removing non-volatile impurities or for solvent recovery. The compound is heated under reduced pressure, which lowers its boiling point and prevents thermal degradation. For this compound, vacuum distillation can be performed at temperatures between 80–100°C at 10 mmHg. Steam distillation has also been noted as a viable method for purifying similar bromoanilines. chemicalbook.com

Chromatography , particularly silica (B1680970) column chromatography, is employed when high purity is required and when impurities have similar solubility characteristics to the product, making crystallization less effective. In this method, a solution of the crude product is passed through a column packed with silica gel. A solvent system (eluent) is used to move the components down the column at different rates based on their polarity and affinity for the silica. The fractions containing the pure compound are collected and the solvent is evaporated. This technique is often monitored by Thin-Layer Chromatography (TLC) to identify the correct fractions. chemicalbook.comchemicalbook.com

The table below summarizes the common purification techniques and their typical conditions.

Table 2: Purification and Isolation Techniques

| Technique | Conditions/Solvents | Typical Purity Achieved | Scale |

|---|---|---|---|

| Crystallization | Recrystallization from ethyl acetate or hexane. | >99% | Lab/Industrial |

| Vacuum Distillation | 80–100°C at 10 mmHg. | High | Lab/Industrial |

| Column Chromatography chemicalbook.com | Silica gel with an appropriate eluent system. | Very High (>99%) | Lab |

Reaction Mechanisms and Reactivity Studies of 4 Bromo 2,5 Dimethylaniline

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C4 position of the aniline (B41778) ring is a primary site for reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Its position para to the strong activating amino group influences the electronic properties of the C-Br bond, making it susceptible to cleavage and replacement.

The direct substitution of the aromatic bromine atom by nucleophiles like amines and alcohols typically requires harsh conditions or, more commonly, metal catalysis.

Buchwald-Hartwig Amination: A prominent modern method for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the substitution of the bromine atom with a variety of primary or secondary amines. While specific studies on 4-bromo-2,5-dimethylaniline are not extensively detailed, the reaction is broadly applicable to bromoanilines. For instance, the amination of related compounds like 4-bromotoluene (B49008) with morpholine (B109124) proceeds efficiently using palladium precatalysts and a strong base. rsc.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the aminated product and regenerate the catalyst.

Substitution by Alcohols: The replacement of the bromine atom with an alcohol (or alkoxide) functional group to form a phenol (B47542) or ether derivative is also a known transformation for aryl halides. This substitution generally occurs under basic conditions, often with reagents like sodium hydroxide (B78521) or potassium tert-butoxide in polar solvents. However, these reactions can require high temperatures and may be facilitated by copper catalysis (Ullmann condensation).

Table 1: Representative Conditions for C-N and C-O Bond Formation on Bromoanilines

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig Amination | 4-Bromotoluene | Morpholine | Pd(I) Dimer / XPhos | KOtBu | 1,4-Dioxane | 80-100 |

| Buchwald-Hartwig Amination | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC Complex | NaOtBu | Toluene | 110 |

| Nucleophilic Substitution | This compound | Generic Alcohols | - | NaOH or KOtBu | Polar Solvents | Elevated |

Palladium-catalyzed cross-coupling reactions are fundamental transformations that utilize the C-Br bond of this compound to form new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds by coupling an aryl halide with an organoboron species, typically a boronic acid or its ester. uio.no this compound can serve as the aryl halide partner in these reactions. The reactivity is influenced by the steric hindrance from the ortho-methyl group and the electronic effects of the substituents. For the related, though unhindered, 4-bromo-N,N-dimethylaniline, coupling with aminomethyltrifluoroborates proceeds in high yield using a Pd(OAc)₂/XPhos catalyst system. nih.gov The reaction is broadly applicable to various bromoanilines for coupling with a wide range of aryl and heteroaryl boronic acids. uio.no

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. niscpr.res.in The reaction of bromoanilines with alkenes such as styrene (B11656) or acrylates typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. researchgate.net Studies on the deactivated aryl bromide 1-bromo-4-N,N-dimethylaniline have shown successful coupling with methyl methacrylate (B99206) at room temperature using specific anionic arylpalladium halide intermediates. nih.gov This indicates that under appropriate conditions, this compound can undergo Heck coupling, though the specific substrate may require optimization of catalysts and reaction conditions. niscpr.res.innih.gov

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a dual catalyst system of palladium and copper(I). scispace.com This reaction is highly effective for synthesizing arylalkynes. The coupling can be performed under mild, often room temperature, conditions with an amine base like triethylamine (B128534) serving as both the base and sometimes the solvent. scispace.comscielo.org.mx While specific examples detailing the use of this compound are limited, the reaction is widely used for various aryl bromides, including substituted bromoanilines, to couple with alkynes like phenylacetylene. tubitak.gov.trrsc.org

Table 2: General Conditions for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | General Temperature |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ or K₂CO₃ | THF/H₂O or Dioxane | 80-100 °C |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ or Pd/C / Ligand | Et₃N or K₂CO₃ | DMF or NMP | 100-140 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | Toluene or THF | Room Temp to 60 °C |

Reactions Involving the Amino Group

The primary amino (-NH₂) group is a key site of nucleophilicity and can readily undergo reactions such as acylation, alkylation, and condensation to form Schiff bases.

Acylation: The amino group of this compound can be acylated by reacting with acylating agents like acid chlorides or anhydrides in the presence of a base. google.com For example, reaction with acetyl chloride would yield the corresponding acetamide (B32628), N-(4-bromo-2,5-dimethylphenyl)acetamide. This reaction is typically performed in a suitable solvent such as t-butyl methyl ether or tetrahydrofuran (B95107) with a base like triethylamine to neutralize the HCl byproduct. google.com

Alkylation: N-alkylation of the amino group can be achieved using alkylating agents such as alkyl halides. researchgate.net These reactions can lead to a mixture of mono- and di-alkylated products. Industrial processes for alkylating anilines sometimes use methanol (B129727) as the alkylating agent at high temperatures and pressures. alfa-chemistry.com Another method involves using alkyl halides with a solid base like cesium fluoride-celite in acetonitrile (B52724). researchgate.net

Table 3: Representative Conditions for N-Acylation and N-Alkylation

| Reaction Type | Reagent | Base | Solvent | General Conditions |

| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | Triethylamine | Tetrahydrofuran | Ambient Temperature |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | CsF-Celite | Acetonitrile | Reflux |

| N-Alkylation | Methanol | Sulfuric Acid (cat.) | Autoclave | 210-225 °C, High Pressure |

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. The reaction is typically carried out by stirring the aniline and the carbonyl compound in a solvent like methanol or ethanol (B145695), often with catalytic acid, and proceeds via a hemiaminal intermediate that subsequently dehydrates. The formation of the C=N double bond can be monitored by spectroscopic techniques such as FT-IR.

Table 4: General Protocol for Schiff Base Formation

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions |

| This compound | Aromatic or Aliphatic Aldehyde | Methanol or Ethanol | Acetic Acid (catalytic) | Stirring at room temperature overnight |

Reduction Reactions Leading to 2,5-Dimethylaniline (B45416)

This compound can undergo reduction to yield 2,5-dimethylaniline. This transformation is a reductive dehalogenation, where the bromine atom attached to the aromatic ring is replaced by a hydrogen atom. This reaction is typically achieved through catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this purpose.

The process of reductive dehalogenation is a valuable synthetic tool for removing halogen atoms from aromatic rings. Studies on analogous compounds, such as p-bromoaniline, have investigated the kinetics of this catalytic reaction. chemicalbook.com The efficiency of the dehalogenation can be influenced by the choice of catalyst and reaction conditions. For example, Pd-Pt core-shell nanoparticles supported on reduced graphene oxide (Pd@Pt/rGO) have been shown to be highly effective catalysts for the dehalogenation of other bromoanilines. oakwoodchemical.com Copper-based catalysts have also been utilized in the dehalogenation of various aromatic halides. accelachem.com

Comparative Reactivity Analysis with Analogous Compounds

The reactivity of this compound is influenced by the electronic and steric effects of its substituents—the primary amino group, the two methyl groups, and the bromine atom. A comparative analysis with analogous compounds highlights these influences.

4-Bromo-N,N-dimethylaniline features a tertiary dimethylamino group (-N(CH₃)₂) instead of the primary amino group (-NH₂) found in this compound. This structural difference significantly impacts reactivity. The two methyl groups on the nitrogen atom in 4-bromo-N,N-dimethylaniline increase its electron-donating capacity through an inductive effect. This enhanced electron donation increases the electron density of the benzene (B151609) ring, making it more activated towards electrophilic aromatic substitution compared to this compound. chemicalbook.com The dimethylamino group is a powerful activating group, facilitating reactions such as halogenation even without a catalyst. lookchem.com In contrast, the primary amino group of this compound is less activating.

2,5-Dimethylaniline is the direct precursor for the synthesis of this compound via electrophilic bromination. A comparison between the two reveals the effect of the bromine substituent. 2,5-Dimethylaniline is highly activated towards electrophilic substitution due to the presence of the electron-donating amino group and the two methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions. The synthesis of this compound by direct bromination of 2,5-dimethylaniline proceeds with high regioselectivity to the para position (C4), which is sterically accessible and electronically activated. The introduction of the electron-withdrawing bromine atom at the C4 position in this compound deactivates the ring towards further electrophilic substitution compared to the parent 2,5-dimethylaniline.

Comparing this compound with its chloro-analogue, 4-chloro-2,5-dimethylaniline (B1590694), reveals differences based on the nature of the halogen. The carbon-bromine (C-Br) bond is generally weaker and longer than the carbon-chlorine (C-Cl) bond. This difference in bond strength affects reactivity in reactions where the carbon-halogen bond is cleaved. For instance, in reductive dehalogenation or in nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Heck), the C-Br bond is more easily broken. Consequently, this compound is typically more reactive than 4-chloro-2,5-dimethylaniline in such transformations. Studies on the cytochrome P450 catalyzed dehalogenation of 4-halogenated anilines have shown that the rate of dehalogenation is dependent on the intrinsic electronic parameters of the halogen substituent. rsc.org

The reactivity of bromo-dimethylaniline isomers is dictated by the relative positions of the bromine, methyl, and amino groups, which create distinct steric and electronic environments. acs.orgacs.orgchemspider.com

4-Bromo-2,6-dimethylaniline (B44771): In this isomer, the two methyl groups are positioned ortho to the amino group. This arrangement creates significant steric hindrance around the nitrogen atom, which reduces the nucleophilicity of the amino group compared to the 2,5-dimethyl isomer. This steric crowding can also influence the regioselectivity of further reactions on the aromatic ring. Despite the hindrance, the bromine atom is in the para position relative to the amine, similar to the target compound.

2-Bromo-4,5-dimethylaniline: Here, the bromine atom is ortho to the amino group. This proximity leads to strong steric and electronic interactions. The bromine's electron-withdrawing inductive effect is more pronounced at the ortho position, potentially reducing the basicity and nucleophilicity of the adjacent amino group more significantly than a para-bromine. The synthesis of this isomer can be achieved via the hydrolysis of 2-bromo-4,5-dimethylacetanilide. calpaclab.com

4-Bromo-3,5-dimethylaniline: This isomer has the bromine atom para to the amino group, but the methyl groups are at the meta positions (C3 and C5). chemicalbook.com The absence of ortho-methyl groups means there is less steric hindrance around the amino group compared to this compound and 4-bromo-2,6-dimethylaniline. The electronic effect of the methyl groups on the ring's reactivity will also differ from this position.

5-Bromo-2,4-dimethylaniline: In this structure, the bromine atom is positioned meta to the amino group. sigmaaldrich.comnih.gov The activating effect of the amino group is strongest at the ortho and para positions. Therefore, with the bromine at a meta position, the deactivating effect of the halogen has a different interplay with the activating groups, making this isomer less reactive towards further electrophilic substitution at the positions activated by the amine.

Table 2: Comparison of Isomeric Bromo-dimethylanilines

| Compound Name | CAS Number | Substituent Positions | Key Structural Differences and Reactivity Notes |

|---|---|---|---|

| This compound | 30273-40-6 | Br at C4; Me at C2, C5 | Reference compound. nih.gov |

| 4-Bromo-2,6-dimethylaniline | 24596-19-8 | Br at C4; Me at C2, C6 | Increased steric hindrance around the -NH₂ group reduces its nucleophilicity. |

| 2-Bromo-4,5-dimethylaniline | 22364-29-0 | Br at C2; Me at C4, C5 | Bromine is ortho to the -NH₂ group, causing significant steric and electronic effects. nih.gov |

| 4-Bromo-3,5-dimethylaniline | 59557-90-3 | Br at C4; Me at C3, C5 | Less steric hindrance around the -NH₂ group compared to 2,5- and 2,6-isomers. chemicalbook.com |

| 5-Bromo-2,4-dimethylaniline | 69383-60-4 | Br at C5; Me at C2, C4 | Bromine is meta to the -NH₂ group, altering the electronic activation pattern for electrophilic substitution. |

Advanced Spectroscopic and Computational Characterization of 4 Bromo 2,5 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-2,5-dimethylaniline, ¹H and ¹³C NMR would provide definitive information about its unique structural arrangement.

In a ¹H NMR spectrum of this compound, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the proton environments. Based on the molecule's structure, the following proton signals are anticipated:

Aromatic Protons: The benzene (B151609) ring has two non-equivalent aromatic protons. The proton at position C3 (adjacent to the methyl group at C2 and the bromine at C4) and the proton at position C6 (adjacent to the amino group and the methyl group at C5) would likely appear as two distinct singlets due to the lack of adjacent protons for coupling. These signals are expected in the aromatic region, typically between δ 6.5 and 7.5 ppm.

Methyl Protons: There are two methyl groups (-CH₃) attached to the aromatic ring at positions C2 and C5. Since they are in different chemical environments, they are expected to produce two separate sharp singlets. These signals would typically appear in the upfield region, around δ 2.2–2.5 ppm.

Amine Protons: The primary amine group (-NH₂) protons would typically produce a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is often observed between δ 3.5 and 4.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (C3-H) | 6.5 - 7.5 | Singlet |

| Aromatic H (C6-H) | 6.5 - 7.5 | Singlet |

| Methyl H (C2-CH₃) | 2.2 - 2.5 | Singlet |

| Methyl H (C5-CH₃) | 2.2 - 2.5 | Singlet |

A proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique environments. The predicted chemical shifts are based on the effects of the various substituents on the aromatic ring.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The carbon attached to the amino group (C1) would be shifted downfield, while the carbon attached to the bromine (C4) would appear at a relatively upfield position for a substituted carbon. The carbons bearing the methyl groups (C2, C5) and the unsubstituted carbons (C3, C6) would have distinct chemical shifts.

Methyl Carbons: The two methyl carbons would produce two separate signals in the aliphatic region of the spectrum, typically below 30 ppm.

Table 2: Predicted ¹³C NMR Environments for this compound

| Carbon Atom | Environment | Predicted Chemical Shift Range (δ, ppm) |

|---|---|---|

| C1 | C-NH₂ | 140 - 150 |

| C2 | C-CH₃ | 125 - 135 |

| C3 | C-H | 120 - 130 |

| C4 | C-Br | 110 - 120 |

| C5 | C-CH₃ | 130 - 140 |

| C6 | C-H | 115 - 125 |

| C2-CH₃ | Methyl | 15 - 25 |

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted.

N-H Stretching: The primary amine group would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group is expected around 1600 cm⁻¹.

C-N Stretching: The aromatic C-N stretching vibration usually appears in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range.

Computational density functional theory (DFT) calculations would be instrumental in assigning these vibrational modes precisely.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 200 g/mol . manchesterorganics.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak (M⁺) in the mass spectrum would appear as a characteristic doublet (M and M+2) of similar intensity.

Predicted fragmentation pathways could include:

Loss of a methyl radical: A peak corresponding to [M-15]⁺ from the cleavage of a C-C bond.

Loss of HBr: A potential fragmentation pathway leading to an ion at [M-81]⁺.

Cleavage of the amino group: Fragmentation involving the amine functionality.

A high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the molecular formula, C₈H₁₀BrN.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Aniline (B41778) and its derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorptions corresponding to π → π* transitions of the substituted benzene ring. The presence of the amino group (an auxochrome) and the methyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The exact positions of the absorption maxima (λ_max) would need to be determined experimentally, likely in a solvent such as ethanol (B145695) or cyclohexane (B81311).

X-ray Crystallography and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A successful crystallographic study would reveal:

The planarity of the benzene ring.

The precise bond lengths of C-Br, C-N, and C-C bonds, which can be influenced by the electronic effects of the substituents.

The bond angles within the ring and involving the substituents.

The packing of molecules in the crystal lattice, likely involving intermolecular hydrogen bonding between the amine groups of adjacent molecules.

Such data would provide an invaluable benchmark for validating the accuracy of theoretical computational models of the molecule.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies serve as powerful tools for elucidating the fundamental properties of this compound at the atomic and molecular levels. These theoretical approaches allow for the calculation of molecular geometries, electronic structures, and spectroscopic properties, offering a detailed understanding that can be challenging to obtain through experimental methods alone. By simulating the molecule's behavior, researchers can predict its reactivity, stability, and potential interactions.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. tci-thaijo.org This approach is employed to optimize the molecular geometry of this compound, determining its most stable three-dimensional arrangement by calculating key parameters such as bond lengths and bond angles.

DFT calculations provide a robust theoretical framework for deriving various quantum chemical properties. tci-thaijo.org For aromatic amines and their derivatives, methods like B3LYP combined with basis sets such as 6-311G(d,p) have proven effective in calculating molecular structures and vibrational frequencies. researchgate.net These calculations are foundational for further analyses, including the examination of the molecule's frontier orbitals and electrostatic potential.

Table 1: Illustrative Geometrical Parameters Calculated by DFT (Note: The following data is representative of typical DFT outputs for related aniline structures and serves as an example of the parameters obtained.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | C-C-N | ~120° |

| Bond Angle | C-C-Br | ~120° |

| Dihedral Angle | C-C-N-H | Varies with conformation |

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites within a molecule. thaiscience.info The MEP map illustrates the charge distribution on the molecular surface, providing a visual guide to its electrophilic and nucleophilic regions. tci-thaijo.org

In an MEP map, different colors correspond to varying electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.

Green: Denotes areas with neutral or zero potential.

For this compound, the MEP surface is expected to show a high electron density (red or yellow) around the nitrogen atom of the amino group and delocalized across the aromatic ring, due to the lone pair of electrons on the nitrogen. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as potential sites for hydrogen bonding and nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. doi.orgwikipedia.org The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater ability to donate electrons.

LUMO: This orbital functions as the primary electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. doi.org Conversely, a small energy gap suggests the molecule is more reactive. These orbitals play a significant role in chemical reactions and are instrumental in interpreting UV-Vis spectra. doi.org

Table 2: Example Frontier Molecular Orbital Data for a Substituted Aniline (Note: This table provides representative values to illustrate the outputs of FMO analysis.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Natural Bond Orbital (NBO) analysis provides detailed insights into the charge transfer and intramolecular interactions within a molecule. doi.org This method examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for stabilizing the molecule.

Conformational Analysis: The conformational landscape of this compound is primarily defined by the rotation of its substituent groups: the amino (-NH₂) group and the two methyl (-CH₃) groups. The rotation around the C-N bond is of particular interest, as it determines the orientation of the amino group relative to the plane of the benzene ring. Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify the most stable conformer (the geometry with the lowest energy) and any energy barriers to rotation.

Advanced Applications in Organic Chemistry and Materials Science

Applications in Dye Synthesis

While it is generally stated that brominated anilines can be used in dye production, specific examples of dye synthesis using 4-Bromo-2,5-dimethylaniline are not available in the reviewed literature. Published laboratory procedures for creating common dyes like Crystal Violet and Malachite Green utilize the related compound 4-bromo-N,N-dimethylaniline , which has different reactivity due to the N,N-dimethyl group compared to the primary amine of the target compound. researchgate.netacs.org

Role in Organic Electronics

Polymer Synthesis for Organic Photovoltaics and Drug Delivery Systems

This compound serves as a critical monomer or intermediate in the synthesis of specialized polymers. Its ability to undergo functionalization through various coupling reactions allows for the creation of polymers with precisely tailored electronic and physical properties. This makes it a compound of interest for developing materials for organic photovoltaics (OPVs) and drug delivery systems.

In the context of polymer synthesis, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, which is the fundamental process for building the backbones of conjugated polymers used in OPVs. The electron-donating methyl and amino groups on the aniline (B41778) ring influence the electronic properties of the resulting polymer, which is a key factor in the performance of photovoltaic devices.

While direct and extensive research on polymers from this compound for drug delivery is still an emerging area, its derivatives are being used to construct complex, high-surface-area structures like covalent organic frameworks (COFs). These materials possess well-defined, porous structures that are suitable for encapsulating and releasing therapeutic agents. The synthesis of such advanced polymers demonstrates the compound's potential as a foundational building block for sophisticated drug delivery vehicles.

Catalysis and Ligand Design with this compound Derivatives

The development of new catalysts and ligands is a cornerstone of modern organic synthesis. Derivatives of this compound are utilized in the rational design of ligands for transition metal catalysis. The primary amine group of the molecule can be readily condensed with aldehydes or ketones to form Schiff base derivatives. impactfactor.org These Schiff bases are versatile multitopic ligands capable of coordinating with various metal ions through the imine nitrogen and other potential donor atoms. The resulting metal complexes can function as catalysts in a range of chemical transformations. impactfactor.org

A specific example of ligand design involves the synthesis of a kinked norbornane-based diamine ligand using this compound as a starting material. rsc.org This process, known as the catalytic arene–norbornene annulation (CANAL) reaction, employs a palladium catalyst to construct a complex diamine structure. rsc.org The properties of such ligands, including their steric and electronic profiles, are carefully tuned by the choice of the initial aniline derivative. These custom-designed ligands are then used to create more complex functional materials. rsc.org

Table 1: Synthesis of a Diamine Ligand from this compound This table summarizes the reaction conditions for creating a specialized diamine ligand using a palladium-catalyzed process.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | This compound | rsc.org |

| Catalyst | Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%) | rsc.org |

| Co-catalyst/Ligand | Triphenylphosphine (PPh₃) (4 mol%) | rsc.org |

| Base | Caesium carbonate (Cs₂CO₃) | rsc.org |

| Solvent | Dry 1,4-Dioxane | rsc.org |

| Temperature | 150 °C | rsc.org |

| Reaction Time | 24 hours | rsc.org |

| Product Yield | 70%–75% | rsc.org |

Advanced Materials Research Utilizing Derivatives

Derivatives of this compound are key components in the research and development of advanced materials, most notably Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers with highly ordered structures, making them promising for applications in gas separation, storage, and catalysis. rsc.orgmdpi.com

In a notable research study, a diamine ligand synthesized from this compound was reacted with 1,3,5-triformylphloroglucinol (Tp) via a solvothermal Schiff-base condensation to produce a novel, β-ketoenamine-linked COF, designated ND-COF-2. rsc.org The incorporation of the kinked diamine unit derived from this compound was instrumental in defining the final properties of the material. rsc.org

The resulting ND-COF-2 material exhibited high chemical stability in various organic solvents and acidic conditions. rsc.org Its porous structure, decorated with methyl groups, showed a high affinity and adsorption efficiency for carbon dioxide (CO₂), highlighting its potential for gas separation and carbon capture applications. rsc.org This research exemplifies how derivatives of this compound can be strategically employed to construct functional, high-performance materials.

Table 2: Research Findings on ND-COF-2 Material Derived from this compound This table presents key properties and findings related to the advanced COF material synthesized from a this compound derivative.

| Property / Finding | Description | Source |

|---|---|---|

| Material Class | β-ketoenamine-linked Covalent Organic Framework (COF) | rsc.org |

| Designation | ND-COF-2 | rsc.org |

| Synthesis Method | Solvothermal Schiff-base condensation | rsc.org |

| Key Precursors | Diamine from this compound; 1,3,5-triformylphloroglucinol (Tp) | rsc.org |

| Chemical Stability | Stable in various organic polar/non-polar solvents and acidic media | rsc.org |

| Alkaline Stability | Disintegrated in alkaline media | rsc.org |

| Key Application Studied | Gas Separation (CO₂ Adsorption) | rsc.org |

| Performance Highlight | High affinity and adsorption efficiency for CO₂ | rsc.org |

Biological and Biochemical Research Applications

Biochemical Assay Probes for Enzyme Interactions.benchchem.com

The distinct structure of 4-bromo-2,5-dimethylaniline enables it to interact with a variety of biological molecules, making it a useful probe in biochemical assays designed to study enzyme interactions. The bromine atom and methyl groups influence the compound's reactivity and how it binds to other molecules. In these assays, it can function as either an inhibitor or an activator of enzymes, thereby influencing different biochemical pathways. The specific molecular targets and the pathways it affects are dependent on the particular application and experimental context.

Investigation of Metabolic Pathways.benchchem.com

Due to its ability to interact with various biological molecules, this compound is employed in the investigation of metabolic pathways. By observing how the compound or its derivatives influence enzymatic activities and cellular processes, researchers can gain insights into the complex networks of biochemical reactions that constitute metabolism.

Enzyme Kinetics Studies.benchchem.com

The compound is also utilized in enzyme kinetics studies to understand the mechanisms of enzyme catalysis and inhibition. By measuring the rates of enzymatic reactions in the presence of varying concentrations of this compound, researchers can determine key kinetic parameters. This information helps in elucidating the mode of action of the compound on a specific enzyme.

Pharmacokinetic Investigations of Related Aromatic Amines.benchchem.com

Research into the pharmacokinetic properties of this compound and related aromatic amines has been a subject of interest. Such studies are crucial for understanding how these compounds are absorbed, distributed, metabolized, and excreted by living organisms.

Metabolic Pathways and Potential Toxicity Mechanisms (e.g., N-hydroxylation, haematotoxicity).benchchem.com

Investigations into the metabolic pathways of aromatic amines, including compounds structurally similar to this compound, have revealed potential toxicity mechanisms. A significant metabolic process for aromatic amines is N-hydroxylation, which can lead to the formation of reactive metabolites. jst.go.jp These metabolites are sometimes associated with adverse effects such as haematotoxicity. jst.go.jp Studies on aniline (B41778) and its dimethyl derivatives have shown that the position of methyl groups can influence the rate of metabolism and the extent of toxic effects. jst.go.jp For instance, the presence of a methyl group at the C2-position in dimethylaniline derivatives can suppress the rapid metabolic rates that lead to the formation of toxic metabolites. jst.go.jp

Studies on Biological Activity of Derivatives.benchchem.com

The core structure of this compound serves as a scaffold for the synthesis of various derivatives with potential biological activities. For example, derivatives of 2-bromo-N,N-dimethylaniline, a structurally related compound, have been investigated for their potential as antipsychotic and anticancer agents. vulcanchem.com Schiff base derivatives incorporating a bromo-aniline moiety have also been synthesized and evaluated for their antibacterial, antifungal, and antioxidant properties. researchgate.net Furthermore, benzimidazole (B57391) derivatives containing a bromo-aryl group have shown potential as α-glucosidase inhibitors, which are of interest in the management of diabetes. researchgate.net The sustained pharmacological activity of some drug candidates has been attributed to the in vivo dealkylation of sulfamide (B24259) moieties to active metabolites. acs.org

Analytical Methodologies for 4 Bromo 2,5 Dimethylaniline and Its Metabolites

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental for separating 4-bromo-2,5-dimethylaniline from complex mixtures and for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

In the analysis of designer drugs, GC-MS is a well-established method for the simultaneous determination of multiple substances in human blood. pjps.pk For instance, a reliable analytical method based on GC-MS has been established for the simultaneous determination of four designer drugs in human blood, utilizing a small volume liquid-liquid extraction procedure for sample preparation. pjps.pk The GC-MS conditions can be optimized for specific analyses. For example, an optimized column oven temperature program can enhance the peak resolutions of the target compounds and an internal standard. pjps.pk

Derivatization is often employed in GC-MS analysis to improve the chromatographic properties and mass spectral characteristics of the analytes. For compounds related to this compound, such as the regioisomeric bromodimethoxyamphetamines, derivatization with agents like trifluoroacetyl, pentafluoropropionyl, and heptafluorobutryl has been studied. nih.gov While the mass spectra of these derivatives may not always provide unique fragment ions for the specific identification of individual isomers, they can help categorize the compounds based on their base peak. nih.gov Furthermore, the use of non-polar stationary phases, such as 100% dimethylpolysiloxane or 50% phenyl - 50% methyl polysiloxane, can successfully resolve these perfluoroacylated derivatives. nih.gov

The table below outlines typical GC-MS parameters that can be adapted for the analysis of this compound and related compounds.

| Parameter | Value/Description |

| Column | 100% dimethylpolysiloxane gum, 30 m x 0.25 mm x 0.25 µm film thickness |

| Carrier Gas | Hydrogen at 1.3 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Oven Program | Initial temp 100°C, ramp to 295°C at 35°C/min, hold for 6.43 min |

| Injection Mode | Split (e.g., 100:1 ratio), 1 µL injection volume |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| The data in this table is illustrative and based on methods used for related compounds. pjps.pk |

Liquid chromatography-mass spectrometry (LC-MS) is another essential technique, particularly for compounds that are not sufficiently volatile or are thermally labile for GC-MS. LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent is then introduced into the mass spectrometer for detection and identification.

LC-MS/MS (tandem mass spectrometry) offers high sensitivity and selectivity, making it suitable for the trace analysis of compounds in complex matrices. nih.gov For example, a rapid LC-MS/MS method has been developed for the simultaneous identification and quantitation of 4-bromo-2,5-dimethoxyamphetamine (DOB) and its precursor in illicit blotters. nih.gov This method demonstrated good reproducibility and sensitivity, making it suitable for forensic analysis. nih.gov

A simple and sensitive LC-MS method has also been validated for the trace analysis of related bromo-compounds in pharmaceutical substances. ajrconline.org The selection of an appropriate column, such as a C18 column, and a suitable mobile phase is critical for achieving good separation. ajrconline.org

The following table provides an example of LC-MS parameters that could be adapted for the analysis of this compound.

| Parameter | Value/Description |

| Column | Necleosil C18 (100 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Water:Acetonitrile (B52724):Acetic Acid (50:50:1) |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

| The data in this table is based on a method for a related bromo-compound and serves as an example. ajrconline.org |

Spectroscopic Methods for Identification and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C-NMR spectroscopy are used to determine the precise arrangement of atoms within the molecule. For instance, in a related compound, 4-bromo-N,2-dimethylaniline, ¹H NMR can be used to assign the aromatic proton environments and confirm the positions of the methyl groups.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For 4-bromo-N,2-dimethylaniline, IR spectroscopy can identify N–H stretching (around 3400 cm⁻¹) and C–Br vibrations (around 550 cm⁻¹). Attenuated Total Reflectance (ATR) has become a leading IR spectroscopic method. harricksci.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. For example, the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) exhibits a maximum absorbance at 293 nm in an aqueous acid solution. swgdrug.org

Development of Analytical Reference Standards

The availability of high-purity analytical reference standards is a prerequisite for the accurate quantification of this compound and its metabolites. These standards are used to calibrate analytical instruments and to validate analytical methods. Companies like Sigma-Aldrich offer certified reference materials for a range of chemical compounds. sigmaaldrich.com The development of these standards involves the synthesis of the compound at high purity, which is then rigorously characterized using a combination of analytical techniques, including chromatography and spectroscopy, to confirm its identity and purity. For example, the purity of 4-bromo-2,6-dimethylaniline (B44771) can be determined by GC and nonaqueous titration to be greater than 98.0%. tcichemicals.com

Forensic and Toxicological Analysis of Related Compounds

In the context of forensic science and toxicology, the analysis of compounds structurally related to this compound, such as 4-bromo-2,5-dimethoxyamphetamine (DOB) and 4-bromo-2,5-dimethoxyphenethylamine (2C-B), is of significant interest. nih.govnih.gov These substances are often encountered as illicit drugs. nih.gov

Analytical methods must be sensitive and specific enough to detect and quantify these compounds and their metabolites in biological samples like blood and urine, as well as in seized materials such as blotter papers. nih.govresearchgate.net

GC-MS and LC-MS/MS are the primary techniques used in forensic toxicology for the identification and quantification of these substances. nih.govnih.gov For example, a GC-MS method was used to identify and quantify the urinary metabolites of 2C-B from a user's urine sample after enzymatic deconjugation and liquid-liquid extraction. nih.gov The analysis revealed that 4-bromo-2,5-dimethoxyphenylacetic acid was the most abundant metabolite. nih.gov

Similarly, an LC-MS/MS method was developed to identify and quantify DOB and its precursor, 2,5-dimethoxyamphetamine (B1679032) (DMA), in illicit blotters. nih.gov This method proved to be rapid, reproducible, and sensitive enough for forensic applications. nih.gov The identification of such compounds as street drugs often relies on a combination of NMR, UV, and mass spectral data. nih.gov

Patents and Intellectual Property Landscape

Patented Synthetic Processes

The synthesis of 4-bromo-2,5-dimethylaniline is covered by patents that focus on achieving high yield and regioselectivity, which are crucial for industrial applications. A significant patented method involves the bromination of the corresponding aniline (B41778) hydrohalide salt rather than the free base. googleapis.comgoogle.com

A key patent, US4918230A, details a process for the preparation of 4-bromoaniline (B143363) hydrobromides. google.com This process is designed to overcome the challenges of non-selective bromination and the formation of multiple by-products that occur when brominating free anilines, especially in strongly acidic media. googleapis.comgoogle.comprepchem.com The patented method involves two main steps: the formation of an aniline hydrohalide salt and its subsequent bromination in an inert solvent. googleapis.comgoogle.com

First, the starting material, in this case, 2,5-dimethylaniline (B45416), is converted to its hydrohalide salt (hydrochloride or hydrobromide) by reacting it with hydrogen chloride or hydrogen bromide. google.com This salt is then suspended in an inert, water-immiscible organic solvent. googleapis.comgoogle.com The bromination is then carried out by adding bromine to this suspension. googleapis.com This approach has been shown to produce 4-bromo-dialkylanilines in almost quantitative yields. googleapis.com The resulting this compound hydrohalide can then be easily converted to the free aniline by treatment with an aqueous base. googleapis.comgoogle.com

The table below summarizes the key parameters of this patented synthetic process.

| Parameter | Description | Source |

| Starting Material | 2,5-Dimethylaniline hydrohalide (e.g., hydrochloride or hydrobromide) | googleapis.comgoogle.com |

| Brominating Agent | Elemental Bromine (Br₂) | googleapis.com |

| Solvent | Inert organic solvents such as 1,2-dichloroethane (B1671644) or cyclohexane (B81311) are preferred. | googleapis.comgoogle.com |

| Temperature | The reaction is conducted in a temperature range of -20°C to +150°C, with a preferred range of -5°C to +100°C. | google.com |

| Key Advantage | High regioselectivity for the 4-position and almost quantitative yield, minimizing the need for difficult purification of the final product. | googleapis.com |

Patent Applications for this compound Derivatives and Their Applications

This compound serves as a crucial building block in the synthesis of various patented compounds, particularly in the pharmaceutical sector. Its derivatives have been explored for a range of therapeutic applications. The compound is noted as a key intermediate in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Patent applications have been filed for various derivatives that utilize the this compound scaffold. For instance, international patent application WO2010038081A2 describes a class of heterocyclic derivatives intended for use as inhibitors of bacterial DNA gyrase and/or topoisomerase IV. google.com These compounds are developed as antibacterial agents. While the patent covers a broad class of compounds, the core structure often involves substituted anilines, a category into which this compound falls.

Another example is the U.S. patent application US 2011/0097669 A1, which discloses photocurable compositions. googleapis.com These compositions contain a photobase generator, which is a salt of a specific carboxylic acid with a basic compound, and a curable compound. googleapis.com The application lists a wide variety of amines that can be used as the basic compound or as precursors, including a range of substituted bromo-anilines. googleapis.com

The following table highlights some patent applications for derivatives and their intended uses.

| Patent Application | Derivative Class | Proposed Application | Source |

| WO2010038081A2 | Heterocyclic derivatives | Antibacterial agents (inhibitors of DNA gyrase and/or topoisomerase IV) | google.com |

| US 2011/0097669 A1 | Salts of carboxylic acids with basic compounds (amines) | Photocurable compositions for adhesives, coatings, paints, etc. | googleapis.com |

| General Mention | Various complex organic molecules | HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) |

Analysis of Chemical Co-Occurrences in Patents

The analysis of chemical co-occurrences in patents provides insight into the common chemical environments and reaction pathways involving this compound. By examining which other chemicals are frequently mentioned in the same patents, one can infer common reactants, solvents, catalysts, and related products. The PubChem database provides such an analysis based on its collection of patent data. nih.gov

For this compound (CID 8167130), a number of chemicals frequently co-occur in patent documents. nih.gov These co-occurrences often point towards its role as an intermediate in multi-step syntheses. For example, the presence of starting materials like 2,5-dimethylaniline or reagents like bromine is expected. However, the co-occurrence of more complex molecules can indicate the final products being synthesized from this intermediate.

Below is a table of selected chemical co-occurrences with this compound found in patent literature, highlighting its synthetic context.

| Co-occurring Chemical | Chemical Class/Role | Implication | Source |

| 2,5-Dimethylaniline | Starting Material | Precursor for the bromination reaction. | |

| Bromine | Reagent | The brominating agent used to introduce the bromo group. | googleapis.com |

| 1,2-Dichloroethane | Solvent | An inert solvent used in the patented synthesis process. | google.com |

| Cyclohexane | Solvent | An alternative inert solvent for the synthesis. | google.com |

| Hydrogen Chloride | Reagent | Used to form the hydrohalide salt of the starting aniline. | google.com |

| Sodium Hydroxide (B78521) | Reagent | A base used to convert the resulting hydrohalide back to the free aniline. | googleapis.comgoogle.com |

Historical Context and Evolution of Research on 4 Bromo 2,5 Dimethylaniline

Early Synthetic Efforts and Observations

The synthesis of 4-Bromo-2,5-dimethylaniline fundamentally relies on the electrophilic aromatic substitution of 2,5-dimethylaniline (B45416). Early synthetic approaches were extensions of general methods for the bromination of aromatic amines. These initial efforts often involved the direct reaction of the parent aniline (B41778) with elemental bromine.

A common early method for the bromination of anilines involved dissolving the starting material, such as dimethylaniline, in a solvent like glacial acetic acid and then gradually adding bromine. prepchem.com However, direct bromination of highly activated rings like anilines can be challenging to control, sometimes leading to over-bromination or the formation of isomeric byproducts.

To improve regioselectivity and yield, chemists developed alternative strategies. One significant advancement was the protection of the highly activating amino group as an acetamide (B32628). This strategy involves a multi-step process:

Amine Protection: The starting aniline is reacted with acetic anhydride (B1165640) to form the corresponding N-acetyl derivative (an acetamide). This moderates the activating effect of the amino group.

Bromination: The N-acetylated compound is then brominated. The acetyl group still directs bromination to the para position relative to the nitrogen.

Deprotection: The acetyl group is removed via hydrolysis, typically under acidic or basic conditions, to yield the final brominated aniline. google.com

Another refinement in synthetic methodology was the use of the aniline's hydrohalide salt. Reacting the hydrochloride or hydrobromide salt of an aniline with bromine in an inert solvent was found to be a high-yield route for producing para-bromoanilines, often with almost quantitative yields. google.com This method offered better control over the reaction and selectivity for the 4-position. google.com The development of N-bromosuccinimide (NBS) as a milder and more selective brominating agent also represented a significant improvement over using elemental bromine for these types of transformations. google.com

Comparative Overview of Early Bromination Strategies for Anilines

| Method | Starting Material | Brominating Agent | Key Characteristics | Reference |

|---|---|---|---|---|

| Direct Bromination | Aniline Derivative (e.g., Dimethylaniline) | Elemental Bromine (Br₂) | Simple, one-step process but can suffer from low selectivity and over-bromination. | prepchem.com |

| Protection-Bromination-Deprotection | Aniline Derivative (e.g., 2-Methylaniline) | Various (e.g., Br₂) | Multi-step process involving acetamide formation to control reactivity and improve regioselectivity before hydrolysis. | google.com |

| Hydrohalide Salt Bromination | Aniline Hydrohalide Salt | Elemental Bromine (Br₂) | High-yield route to para-bromoanilines, offering improved control and selectivity. | google.com |

| Selective Bromination | Aniline Derivative (e.g., 2,4-Dimethylaniline) | N-Bromosuccinimide (NBS) | Utilizes a milder, more selective reagent to achieve high yields of the desired isomer under controlled conditions. | google.com |

Evolution of Mechanistic Understanding

The mechanistic understanding of reactions involving this compound has evolved from classical principles of electrophilic aromatic substitution to more nuanced models. The regioselectivity observed in the synthesis of this compound is a textbook example of directing group effects in electrophilic aromatic substitution. The starting material, 2,5-dimethylaniline, has three activating groups on the benzene (B151609) ring: a strongly activating amino group (-NH₂) at C1 and two weakly activating methyl groups (-CH₃) at C2 and C5.

The amino group is a powerful ortho-, para-director. The methyl groups are also ortho-, para-directors. In the bromination of 2,5-dimethylaniline, the position para to the highly influential amino group (C4) is sterically accessible and electronically enriched by the cumulative activating effects of the amino group and the C5-methyl group (which is ortho to C4). This strong electronic preference explains the high regioselectivity for bromination at the C4 position.

More recent research has expanded the mechanistic understanding of aniline derivative reactions beyond simple electrophilic substitution. Studies from the 2020s have investigated the behavior of substituted N,N-dimethylanilines under oxidative conditions, revealing the involvement of radical cations. For instance, research has shown that N,N-dimethylaniline derivatives can undergo spontaneous and ultrafast oxidation reactions in water microdroplets, proceeding through the formation of radical cation intermediates. rsc.org These studies, while often focused on N-oxide formation or other transformations, highlight that under specific conditions, the reaction pathways can involve single-electron transfer and radical-radical coupling, representing a significant evolution from the classical two-electron flow mechanism of electrophilic substitution. rsc.org

Key Discoveries and Milestones in Applications

Initially, like many substituted anilines, this compound was primarily of interest as a chemical intermediate for creating more complex molecules, such as dyes and fine chemicals. Its utility stemmed from the presence of multiple functional sites: the nucleophilic amino group and the bromine atom, which can be replaced or used in coupling reactions.

The most significant milestone in the application of this compound was its identification as a key intermediate in the synthesis of Rilpivirine. innospk.com Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. innospk.comresearchgate.net The drug was approved by the U.S. Food and Drug Administration (FDA) in 2011, cementing the industrial importance of its precursors, including this compound. researchgate.net Its structural role within the Rilpivirine molecule underscores the value of its specific substitution pattern for achieving the desired pharmacological activity.

Beyond this major pharmaceutical application, related bromo-dimethylaniline structures have been utilized in materials science. For example, they have been incorporated into the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials, where the electronic properties of the substituted aromatic ring are exploited. chemdad.com The N-acetylated form of the compound, N-(4-bromo-2,5-dimethylphenyl)acetamide, has also been used as a reactant in the synthesis of complex molecular structures like Tröger's base analogues. lookchem.com

Timeline of Key Milestones for this compound and Related Compounds

| Time Period / Year | Milestone | Significance | Reference |

|---|---|---|---|

| Mid-20th Century | Refinement of Aniline Bromination | Development of more selective synthetic methods using reagents like NBS and techniques like amine protection, enabling reliable synthesis of specific isomers. | google.com |

| 2011 | FDA Approval of Rilpivirine | Established this compound as a crucial, industrially relevant intermediate for a major pharmaceutical product used in HIV therapy. | researchgate.net |

| 2012 | Use in Tröger's Base Analogue Synthesis | The related acetamide was used as a building block, demonstrating the compound's utility in constructing complex heterocyclic scaffolds. | lookchem.com |

| 2024 | Advanced Mechanistic Studies on Related Anilines | Research on aniline oxidation in microdroplets revealed ultrafast reaction pathways involving radical cations, expanding the mechanistic understanding beyond classical models. | rsc.org |

Conclusion and Future Research Directions

Summary of Key Research Findings

4-Bromo-2,5-dimethylaniline (CAS No. 30273-40-6) is an aromatic amine whose utility is primarily defined by its role as a versatile chemical intermediate. Research has established its importance as a precursor in the synthesis of a range of more complex organic molecules, particularly within the pharmaceutical and dye industries. Its molecular structure, featuring a bromine atom and two methyl groups on an aniline (B41778) ring, allows for a variety of chemical transformations. nih.gov

The principal research findings highlight its application in the following areas:

Pharmaceutical Synthesis : The compound is a key intermediate in the production of certain pharmaceutical agents. It has been notably used in the synthesis of molecules for research into HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structural features are also found in certain psychoactive substances, indicating its utility in neuropharmacological research.

Organic Synthesis : As a functionalized aniline, it serves as a valuable building block. The presence of the primary amine and the bromine atom allows for a range of reactions. The bromine atom at the C4 position can be readily replaced through nucleophilic substitution reactions, enabling the introduction of other functional groups. The methyl groups can undergo oxidation to form aldehydes or carboxylic acids, while the entire bromo-substituent can be removed through reduction to yield 2,5-dimethylaniline (B45416).

Material Science : The electron-donating characteristics of the amine and methyl groups make this compound and its derivatives of interest in materials science. These properties are suitable for its use as a monomer or building block in the synthesis of specialized polymers and other organic materials.

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 30273-40-6 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Brown crystal |

| Melting Point | 48-51 °C |

| Boiling Point | 258.8±35.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Flash Point | 110.3±25.9 °C |

| Data sourced from multiple references. nih.govinnospk.com |

Emerging Trends and Challenges

The research landscape for substituted anilines, including this compound, is continuously evolving. Several trends and challenges are shaping the direction of current and future work.

Emerging Trends:

Novel Synthetic Methodologies : There is a growing focus on developing more efficient and selective methods for synthesizing substituted anilines. Traditional methods can sometimes lack regioselectivity, leading to mixtures of isomers. tohoku.ac.jp Recent research has explored new catalytic systems, such as copper-catalyzed rearrangement reactions and transformations of pyridine (B92270) cores, to achieve specific substitution patterns like meta-functionalization, which is typically challenging for anilines. tohoku.ac.jpacs.org

Applications in Organic Electronics : The inherent electronic properties of aromatic amines are being increasingly explored. For this compound, its electron-donating nature makes it a candidate for investigation in organic electronic materials, such as components of conductive polymers or organic light-emitting diodes (OLEDs).

Advanced Drug Design : Beyond its role as a simple intermediate, there is a trend towards the rational design of complex drug candidates where the substituted aniline moiety is a core functional component. mdpi.com Researchers are designing molecules where this group interacts specifically with biological targets, such as kinases, to achieve a desired therapeutic effect. mdpi.com

Challenges:

Regioselectivity in Synthesis : A significant challenge remains the selective synthesis of specific aniline isomers. tohoku.ac.jp For instance, electrophilic substitution on anilines typically directs incoming groups to the ortho and para positions. Synthesizing meta-substituted anilines, or preventing over-functionalization at multiple reactive sites, requires sophisticated strategies and catalytic systems. tohoku.ac.jp